4-Amino-3-metiltriazol; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Methyltriazol-4-amine;hydrochloride" is not directly mentioned in the provided papers, but it is related to the broader class of triazole derivatives, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines can afford 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, which are structurally related to triazoles . Another method involves the reaction of arylhydrazononitriles with hydroxylamine hydrochloride to yield amidoximes, which can cyclize into triazol-5-amines . Additionally, the reaction of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with amines can lead to the formation of oxazole derivatives, which, while not triazoles, demonstrate the reactivity of similar heterocyclic amines .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic methods. For example, a benzyl-5-methyl-1H-1,2,3-triazol-4-yl derivative was structurally characterized by 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing a triclinic system with specific cell constants and hydrogen bonding motifs . This indicates that triazole derivatives can form complex molecular geometries with potential for intermolecular interactions.

Chemical Reactions Analysis

Triazole derivatives can undergo selective cyclization reactions. Methyl 3'-heteroarylamino-2'-(2,5-dichlorothiophene-3-carbonyl)acrylates can react with amines to form pyrazolo- and triazolo[1,5-α]pyrimidines, demonstrating the versatility of triazole chemistry . Furthermore, the interaction between cyano-triazines and methylsulfanyl-triazol-amines can lead to the formation of pyridine derivatives, showcasing the reactivity of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the crystal structure of a triazolylpyridine-2-amine derivative was determined by X-ray crystallography, revealing intermolecular contacts that could affect its physical properties . The reactivity of triazole derivatives with amines can lead to the formation of various heterocyclic systems, as seen in the synthesis of 2-oxazolidinones .

Aplicaciones Científicas De Investigación

- Ejemplos notables incluyen el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro Cefatrizina y el fármaco anticancerígeno Carboxiamidotriazol .

Descubrimiento de fármacos

Síntesis orgánica

En resumen, el clorhidrato de 4-amino-3-metiltriazol desempeña un papel fundamental en el descubrimiento de fármacos, la síntesis orgánica, la química de polímeros, la química supramolecular, la bioconjugación, la imagen fluorescente y la ciencia de los materiales. Su versatilidad y sus diversas aplicaciones lo convierten en un compuesto intrigante para la investigación en curso . Si desea más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

3-Methyltriazol-4-amine hydrochloride, a derivative of the triazole class of compounds, is known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds typically work by binding to their target receptors and activating them, causing downstream signaling

Biochemical Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways

Pharmacokinetics

Some triazole-based compounds have been reported to have excellent bioavailability

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The specific effects of 3-Methyltriazol-4-amine hydrochloride may depend on its specific targets and mode of action.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Methyltriazol-4-amine;hydrochloride, like other triazoles, is capable of interacting with various biomolecules. It is readily capable of binding in the biological system with a variety of enzymes and receptors

Molecular Mechanism

Triazoles are known to interact with DNA, causing a loss of the helical DNA structure and strand breakage, leading to bacterial death . This suggests that 3-Methyltriazol-4-amine;hydrochloride may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

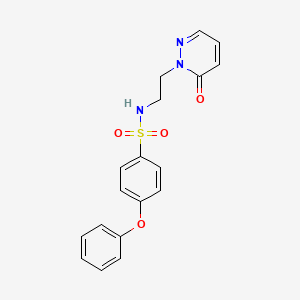

IUPAC Name |

3-methyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-3(4)2-5-6-7;/h2H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCJCSVUIDGQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860176-00-7 |

Source

|

| Record name | 1-methyl-1H-1,2,3-triazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)